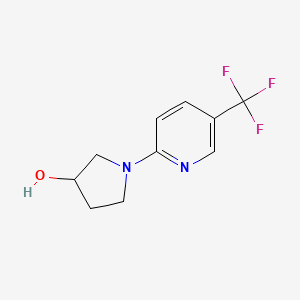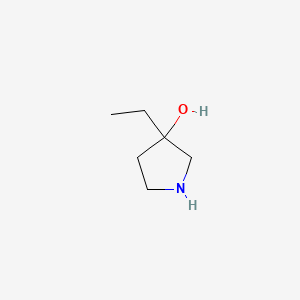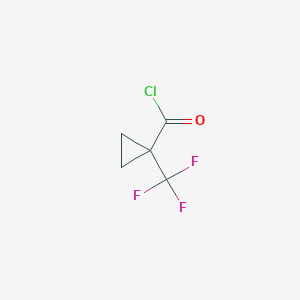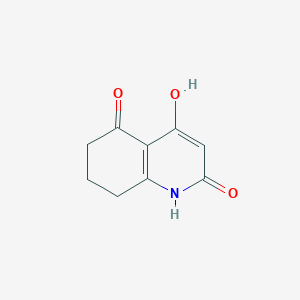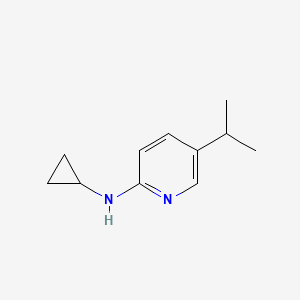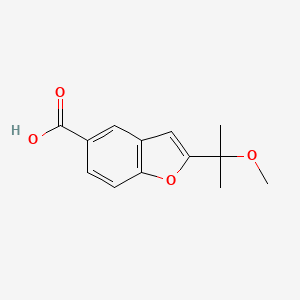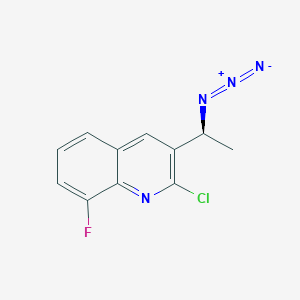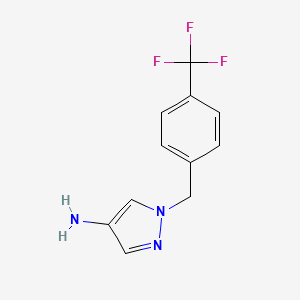![molecular formula C11H13BrFN B1399592 N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine CAS No. 1249216-69-0](/img/structure/B1399592.png)
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine, otherwise known as NFBC, is a cyclobutanamine derivative that has been widely studied for its potential applications in scientific research. NFBC has been used in numerous experiments and studies in order to gain insight into biochemical and physiological processes and mechanisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, termed 3,5-AB-CHMFUPPYCA. This research chemical was identified from an internet vendor and is significant for its pyrazole core, indicating a bioisosteric replacement of an indazole ring commonly associated with synthetic cannabinoids. The study also highlighted the importance of correct labeling of research chemicals and the potential for mislabeling (McLaughlin et al., 2016).
Receptor Binding and Pharmacological Characterization : Another study by Milius et al. (1991) explored the synthesis and pharmacological characterization of N-substituted 3-(4-fluorophenyl)tropane derivatives, which bear structural similarities to N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine. These compounds displayed binding characteristics similar to cocaine, with some having substantially higher affinity at cocaine recognition sites, indicating potential applications in studying neural receptors and neurotransmission (Milius et al., 1991).
Antimicrobial Activity : The research by Saeed et al. (2010) on 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, which are structurally related to N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine, evaluated their in vitro antibacterial activity. This study indicates the potential antimicrobial applications of fluorophenyl compounds (Saeed et al., 2010).
Antidepressive Activity : Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine, and tested its antidepressant activities in mice. This research contributes to understanding the potential antidepressive applications of fluorophenyl compounds (Yuan, 2012).
Eigenschaften
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-6-9(13)5-4-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWXSAWTAOZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)
